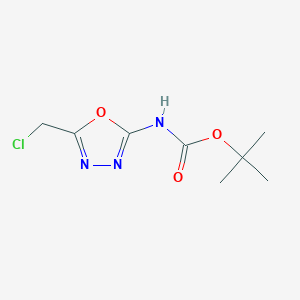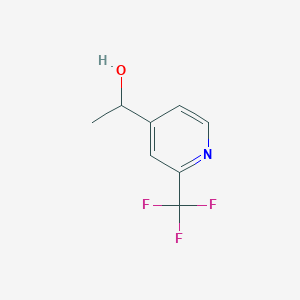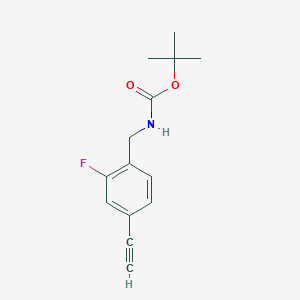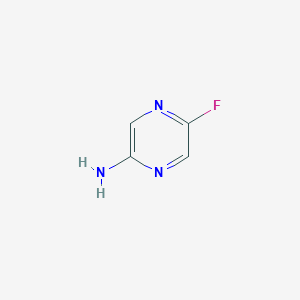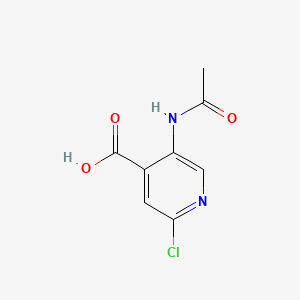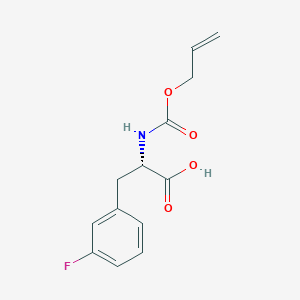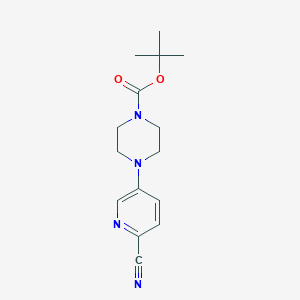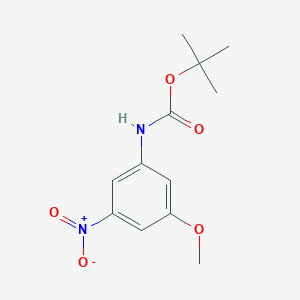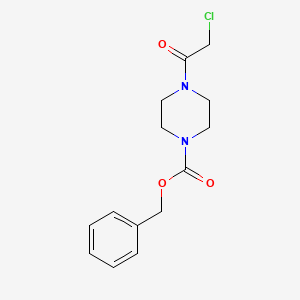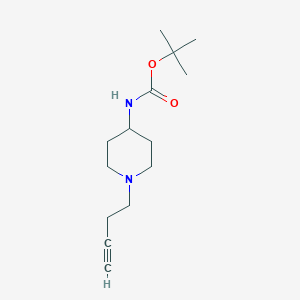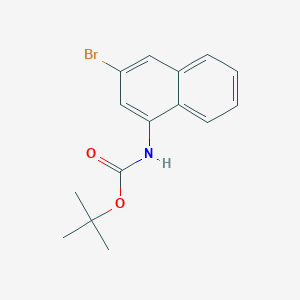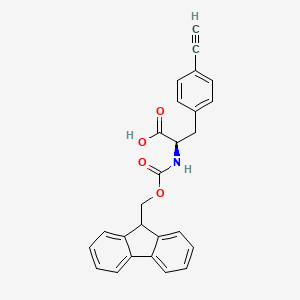
(R)-2-(((BENZYLOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(((BENZYLOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID is a chiral amino acid derivative with a benzyloxycarbonyl protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((BENZYLOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amino acid with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Formation of the cyclopentylacetic acid moiety: The protected amino acid is then reacted with cyclopentylacetic acid under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-(((BENZYLOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, particularly at the benzyloxycarbonyl group or the cyclopentyl moiety.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Free amino acid.
Oxidation: Oxidized derivatives of the cyclopentylacetic acid moiety.
Reduction: Reduced derivatives of the cyclopentylacetic acid moiety.
Scientific Research Applications
®-2-(((BENZYLOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceutical Research: Investigated for its potential use in drug development, particularly as a precursor for chiral drugs.
Biological Studies: Used in studies involving amino acid derivatives and their interactions with biological systems.
Mechanism of Action
The mechanism of action of ®-2-(((BENZYLOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID involves its interaction with specific molecular targets, depending on its application. For example, in pharmaceutical research, it may act as a precursor that undergoes enzymatic transformations to yield active metabolites. The benzyloxycarbonyl group provides protection during synthesis and can be removed to reveal the active amino acid.
Comparison with Similar Compounds
Similar Compounds
®-2-(((TERT-BUTOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID: Similar structure but with a tert-butoxycarbonyl protecting group instead of a benzyloxycarbonyl group.
®-2-(((METHOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID: Similar structure but with a methoxycarbonyl protecting group.
Uniqueness
The uniqueness of ®-2-(((BENZYLOXY)CARBONYL)AMINO)-2-CYCLOPENTYLACETIC ACID lies in its specific protecting group, which can influence the reactivity and stability of the compound during synthesis. The benzyloxycarbonyl group provides a balance between stability and ease of removal, making it a valuable protecting group in organic synthesis.
Properties
IUPAC Name |
(2R)-2-cyclopentyl-2-(phenylmethoxycarbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(18)13(12-8-4-5-9-12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNWZVGXYINMGN-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Acetamidomethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8147985.png)
